Cas no 79133-14-5 (ethyl 4-amino-3-phenylbutanoate)

Ethyl 4-amino-3-phenylbutanoate is a versatile intermediate in organic synthesis, particularly valued for its chiral structure and functional groups that facilitate further chemical modifications. The compound features both an amino and an ester group, making it useful in the preparation of pharmaceuticals, peptidomimetics, and fine chemicals. Its phenyl-substituted backbone contributes to steric and electronic effects, enabling selective reactivity in asymmetric synthesis. The ethyl ester moiety enhances solubility in organic solvents, simplifying handling and purification. This compound is often employed in the synthesis of bioactive molecules, including GABA analogs and other CNS-targeting agents, due to its structural similarity to neurotransmitter precursors. Proper storage under inert conditions is recommended to maintain stability.
ethyl 4-amino-3-phenylbutanoate structure
79133-14-5 structure
Product Name:ethyl 4-amino-3-phenylbutanoate
CAS No:79133-14-5
MF:C12H17NO2
MW:207.268883466721
CID:1795418
PubChem ID:54347
Update Time:2025-06-11

ethyl 4-amino-3-phenylbutanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-amino-3-phenylbutanoate
    • benzenepropanoic acid, beta-(aminomethyl)-, ethyl ester
    • beta-(Aminomethyl)hydrocinnamic acid ethyl ester
    • ethyl4-amino-3-phenylbutanoate
    • Ethyl ester of phenigama
    • DTXSID301000294
    • STK399972
    • CS-0299095
    • Butyric acid, 4-amino-3-phenyl-, ethyl ester
    • AKOS000313213
    • 79133-14-5
    • EN300-6747379
    • SCHEMBL5319563
    • HYDROCINNAMIC ACID, beta-(AMINOMETHYL)-, ETHYL ESTER
    • Inchi: 1S/C12H17NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3
    • InChI Key: ADSZNFBIRHALJL-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC(CN)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 207.125928785g/mol
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.3Ų

ethyl 4-amino-3-phenylbutanoate Pricemore >>

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Additional information on ethyl 4-amino-3-phenylbutanoate

Professional Introduction to Ethyl 4-Amino-3-Phenylbutanoate (CAS No. 79133-14-5)

Ethyl 4-amino-3-phenylbutanoate, a compound with the chemical identifier CAS No. 79133-14-5, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its ethyl ester and amino-substituted phenylbutanoic acid backbone, has garnered attention due to its structural versatility and potential biological activities. The presence of both an amino group and a phenyl ring in its molecular structure suggests a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of ethyl 4-amino-3-phenylbutanoate is particularly noteworthy for its potential applications in drug discovery. The combination of an amino group and a phenyl ring provides multiple sites for functionalization, enabling the creation of derivatives with tailored pharmacological properties. This flexibility has made it a subject of extensive research in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of ethyl 4-amino-3-phenylbutanoate. These techniques have allowed researchers to predict the compound's interactions with biological targets with greater precision, paving the way for more efficient drug design processes. For instance, studies have demonstrated that the compound can interact with enzymes and receptors in ways that suggest potential applications in treating neurological disorders and inflammatory conditions.

The synthesis of ethyl 4-amino-3-phenylbutanoate involves multi-step organic reactions that showcase the compound's synthetic utility. The process typically begins with the condensation of phenylacetic acid with ethyl bromoacetate, followed by reduction to form the corresponding amine. This method highlights the compound's role as a building block in more complex synthetic pathways. The ease with which this transformation can be achieved underscores its importance as a synthetic intermediate.

One of the most compelling aspects of ethyl 4-amino-3-phenylbutanoate is its potential as a precursor for biologically active molecules. Researchers have explored its use in creating derivatives that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. For example, modifications to the phenyl ring or the amino group have led to compounds that show promising activity against various disease targets. These findings underscore the compound's versatility and its potential to contribute to the development of new treatments.

The pharmacological profile of ethyl 4-amino-3-phenylbutanoate has been further investigated through in vitro and in vivo studies. These experiments have provided insights into how the compound interacts with biological systems at both molecular and cellular levels. Notably, studies have shown that derivatives of this compound can modulate signaling pathways involved in pain perception, neuroprotection, and immune responses. Such findings are crucial for understanding its therapeutic potential and for guiding future research efforts.

From a regulatory perspective, ethyl 4-amino-3-phenylbutanoate is classified as a research chemical, suitable for laboratory use under controlled conditions. Its handling requires adherence to standard safety protocols to ensure safe laboratory practices. Despite not being classified as a hazardous material, proper precautions must be taken to prevent exposure during synthesis and handling.

The growing interest in ethyl 4-amino-3-phenylbutanoate is also reflected in its increasing demand within the pharmaceutical industry. Companies specializing in custom synthesis are increasingly offering this compound for research purposes, recognizing its value as an intermediate. This trend is likely to continue as more research is conducted into its applications.

Future directions for research on ethyl 4-amino-3-phenylbutanoate include exploring new synthetic methodologies that could improve yield and purity while reducing costs. Additionally, investigating novel derivatives may uncover additional therapeutic applications not yet fully realized. Collaborative efforts between academic researchers and industry professionals will be essential to drive these advancements forward.

In conclusion, ethyl 4-amino-3-phenylbutanoate (CAS No. 79133-14-5) stands out as a versatile and promising compound in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for drug development, offering multiple opportunities for functionalization and derivatization. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in the discovery and development of novel therapeutic agents.

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